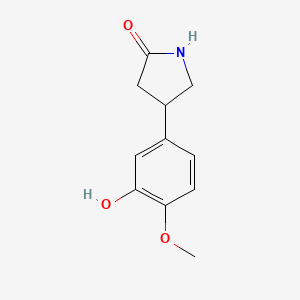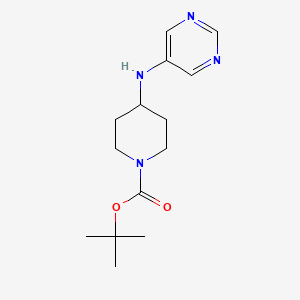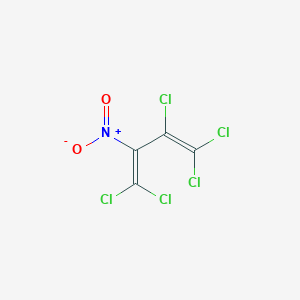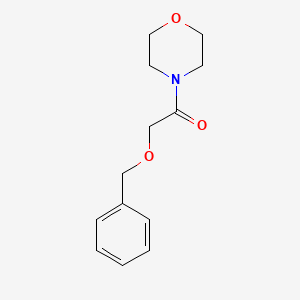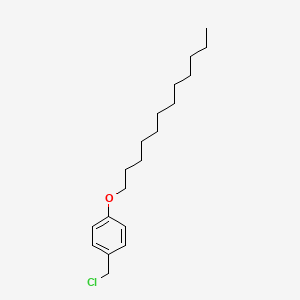
1-(Chloromethyl)-4-(dodecyloxy)benzene
Übersicht
Beschreibung
1-(Chloromethyl)-4-(dodecyloxy)benzene is an organic compound with the molecular formula C19H31ClO. It is a benzyl chloride derivative where the benzyl group is substituted with a dodecyloxy group at the para position. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-4-(dodecyloxy)benzene can be synthesized through several methods. One common method involves the reaction of 4-dodecyloxybenzyl alcohol with thionyl chloride in dichloromethane. The reaction typically proceeds under reflux conditions, yielding the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of 4-dodecyloxybenzyl chloride often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-4-(dodecyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the benzyl chloride moiety. Common nucleophiles include amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can range from benzyl ethers to benzyl amines.
Oxidation: Major products include 4-dodecyloxybenzaldehyde and 4-dodecyloxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-4-(dodecyloxy)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-dodecyloxybenzyl chloride primarily involves its reactivity as a benzyl chloride derivative. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic applications to modify molecular structures and create new compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Chloride: A simpler analogue without the dodecyloxy group.
4-Methoxybenzyl Chloride: Similar structure but with a methoxy group instead of a dodecyloxy group.
4-Ethoxybenzyl Chloride: Contains an ethoxy group in place of the dodecyloxy group.
Uniqueness
1-(Chloromethyl)-4-(dodecyloxy)benzene is unique due to the presence of the long dodecyloxy chain, which imparts distinct hydrophobic properties and influences its reactivity and applications in material science and organic synthesis .
Eigenschaften
Molekularformel |
C19H31ClO |
|---|---|
Molekulargewicht |
310.9 g/mol |
IUPAC-Name |
1-(chloromethyl)-4-dodecoxybenzene |
InChI |
InChI=1S/C19H31ClO/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15H,2-11,16-17H2,1H3 |
InChI-Schlüssel |
RALHILXHPCKMOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
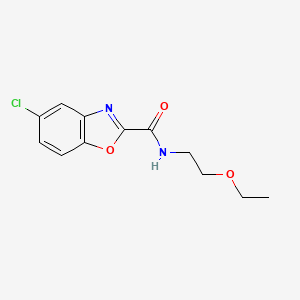
![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B8639330.png)
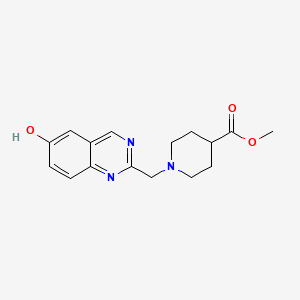
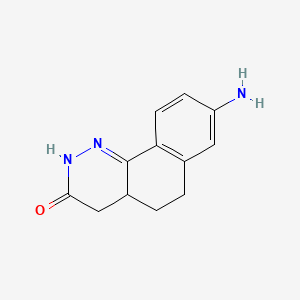

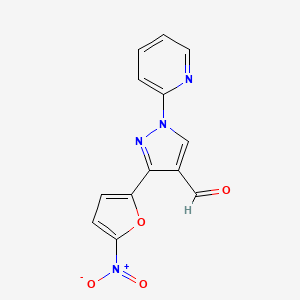


![3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone](/img/structure/B8639373.png)
